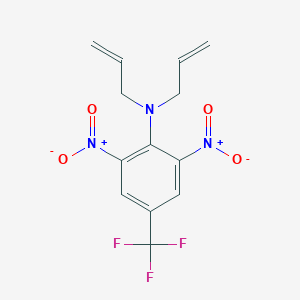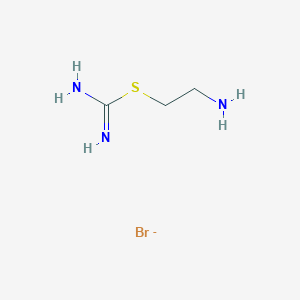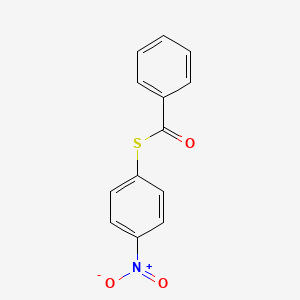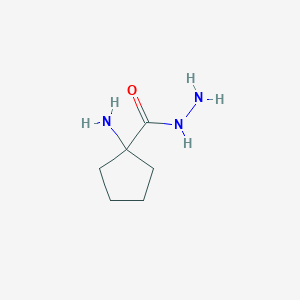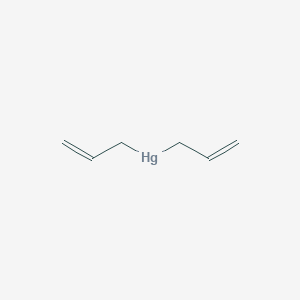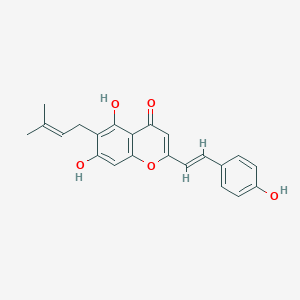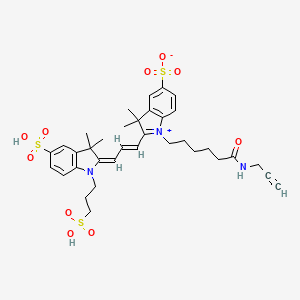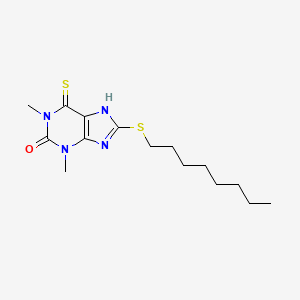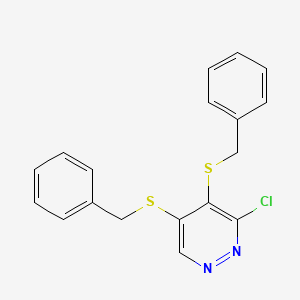
4,5-Bis(benzylsulfanyl)-3-chloropyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(benzylsulfanyl)-3-chloropyridazine is a heterocyclic compound that features a pyridazine ring substituted with benzylsulfanyl groups at positions 4 and 5, and a chlorine atom at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(benzylsulfanyl)-3-chloropyridazine typically involves the reaction of 3-chloropyridazine with benzyl mercaptan in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete substitution at the desired positions. The general reaction scheme is as follows:
3-chloropyridazine+2benzyl mercaptan→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 4,5-Bis(benzylsulfanyl)-3-chloropyridazine can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzylsulfanyl groups.
Substitution: The chlorine atom at position 3 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated derivatives, modified benzylsulfanyl groups.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
4,5-Bis(benzylsulfanyl)-3-chloropyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4,5-Bis(benzylsulfanyl)-3-chloropyridazine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzylsulfanyl groups and the chlorine atom play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
- 4,5-Bis(benzylsulfanyl)-3(2H)-pyridazinone
- 4,5-Bis(benzylsulfanyl)phthalonitrile
Comparison: 4,5-Bis(benzylsulfanyl)-3-chloropyridazine is unique due to the presence of the chlorine atom at position 3, which can be a site for further functionalization. This makes it more versatile compared to similar compounds that lack this reactive site. Additionally, the combination of benzylsulfanyl groups and the pyridazine ring provides a distinct set of chemical and biological properties.
Properties
CAS No. |
5273-29-0 |
|---|---|
Molecular Formula |
C18H15ClN2S2 |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
4,5-bis(benzylsulfanyl)-3-chloropyridazine |
InChI |
InChI=1S/C18H15ClN2S2/c19-18-17(23-13-15-9-5-2-6-10-15)16(11-20-21-18)22-12-14-7-3-1-4-8-14/h1-11H,12-13H2 |
InChI Key |
QDHXRHUGDGBXDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CN=NC(=C2SCC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



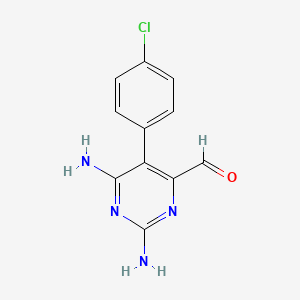
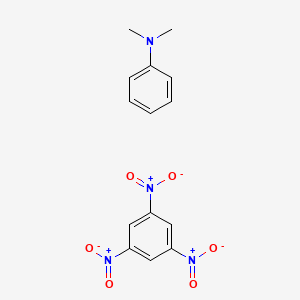
![N-[[5-(4-acetylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide](/img/structure/B14746502.png)

